8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate
Beschreibung
Historical Development and Classification
Anthracyclines, including daunorubicin, were first isolated from Streptomyces peucetius in the mid-20th century. Structural modifications to enhance efficacy and reduce toxicity led to derivatives like 8-desacetyl-8-carboxy daunorubicin. This compound emerged as a critical marker in analytical chemistry due to its role in monitoring drug stability and synthetic pathways.
Relationship to Parent Anthracycline Compounds
Daunorubicin (C₂₁H₂₉NO₁₀) serves as the parent compound, with 8-desacetyl-8-carboxy daunorubicin differing by:
- Desacetylation : Removal of the acetyl group at position 8.
- Carboxylation : Introduction of a carboxylic acid group at the same position.
| Compound | Molecular Formula | Key Modifications |
|---|---|---|
| Daunorubicin | C₂₁H₂₉NO₁₀ | Parent structure |
| 8-Desacetyl-8-carboxy Daunorubicin | C₂₆H₂₇NO₁₁ | Desacetylation and carboxylation at C8 |
| Doxorubicin | C₂₇H₂₉NO₁₁ | Methoxylation at C14 |
This structural divergence alters DNA-binding affinity and metabolic fate, distinguishing it from other anthracyclines like idarubicin and epirubicin.
Nomenclature and Identification Systems
The compound is identified through multiple systems:
- IUPAC Name : (2S,4S)-4-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-2-carboxylic acid hydrochloride hydrate.
- CAS Numbers : 69429-21-6 (free base), 58199-96-5 (hydrochloride salt).
- Synonyms : Doxorubicin Impurity 6, NSC 235816.
Position in Anthracycline Chemical Space
Anthracyclines are classified by their tetracyclic aglycone core and sugar moiety. 8-Desacetyl-8-carboxy daunorubicin occupies a niche in this space due to its:
- Aglycone Modifications : Carboxylation at C8 alters redox potential and DNA intercalation dynamics.
- Sugar Unit : Retains the daunosamine-derived amino sugar, critical for DNA binding.
| Feature | 8-Desacetyl-8-carboxy Daunorubicin | Doxorubicin | Idarubicin |
|---|---|---|---|
| C8 Substitution | Carboxylic acid | Hydroxyl | Hydrogen |
| C14 Substitution | Hydroxyl | Methoxy | Hydroxyl |
| Primary Use | Analytical standard | Clinical agent | Clinical agent |
Eigenschaften
CAS-Nummer |
58199-96-5 |
|---|---|
Molekularformel |
C26H28ClNO11 |
Molekulargewicht |
566.0 g/mol |
IUPAC-Name |
(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C26H27NO11.ClH/c1-9-20(28)12(27)6-15(37-9)38-14-8-26(35,25(33)34)7-11-17(14)24(32)19-18(22(11)30)21(29)10-4-3-5-13(36-2)16(10)23(19)31;/h3-5,9,12,14-15,20,28,30,32,35H,6-8,27H2,1-2H3,(H,33,34);1H/t9-,12-,14-,15-,20+,26-;/m0./s1 |
InChI-Schlüssel |
HUXYGCZFLAONTF-BBIPQCLFSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O.Cl |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O.Cl |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O.Cl |
Aussehen |
Red to Dark Red Solid |
melting_point |
>170°C (dec.) |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(2S-cis)-4-[(3-Amino-2,3,6-trideoxy-α-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenecarboxylic Acid Hydrate; NSC 235816 Hydrate |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Hydrolysis of Daunorubicin
The synthesis begins with the hydrolysis of daunorubicin to remove the acetyl group at the C-8 position. This step typically employs acidic or alkaline conditions:
-
Acidic Hydrolysis : Treatment with hydrochloric acid (HCl) at controlled temperatures (50–60°C) for 6–8 hours achieves selective deacetylation. Prolonged exposure may lead to degradation of the anthraquinone core.
-
Alkaline Hydrolysis : Sodium hydroxide (NaOH) in aqueous ethanol (40–60% v/v) at 25–30°C for 3–4 hours offers milder conditions, reducing side reactions.
The reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of chloroform:methanol:acetic acid (85:10:5).
Carboxylation at C-8
Following deacetylation, the C-8 position is functionalized with a carboxylic acid group through oxidation. Two primary strategies are employed:
-
Oxidative Carboxylation : Reaction with potassium permanganate (KMnO₄) in a mixed solvent system (acetone:water, 7:3) at pH 9–10 introduces the carboxyl group. Excess oxidant is quenched with sodium bisulfite.
-
Enzymatic Oxidation : Microbial enzymes from Streptomyces spp. catalyze regioselective oxidation under physiological pH (7.2–7.5) and 37°C, offering higher stereochemical control.
The intermediate is isolated via precipitation at pH 2–3 and purified through recrystallization from methanol:water (4:1).
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by dissolving in anhydrous methanol and treating with gaseous HCl at 0–5°C. The product precipitates upon addition of diethyl ether and is collected by filtration.
Hydration
The final hydrate form is obtained by exposing the hydrochloride salt to controlled humidity (75–85% RH) at 20–25°C for 24–48 hours. Dynamic vapor sorption (DVS) studies confirm the stoichiometry of water incorporation.
Process Optimization and Challenges
Yield and Purity Considerations
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Deacetylation | 0.5 M HCl, 55°C, 7 hrs | 78–82 | 90–92 |
| Carboxylation | KMnO₄, pH 9.5, 4 hrs | 65–70 | 88–90 |
| Salt Formation | HCl gas, MeOH, 0°C | 92–95 | 95–97 |
| Hydration | 80% RH, 24 hrs | 98–99 | >99 |
Key challenges include:
-
Oxidative Degradation : The anthraquinone core is susceptible to over-oxidation during carboxylation, necessitating strict stoichiometric control.
-
Hydrate Stability : The compound exhibits deliquescent properties above 85% RH, requiring airtight packaging with desiccants.
Analytical Characterization
Structural Confirmation
Purity Assessment
-
HPLC : A C18 column (4.6 × 150 mm, 5 µm) with gradient elution (acetonitrile:0.1% TFA) at 254 nm resolves the compound at 8.2 min, achieving >95% purity.
Comparative Synthesis Routes
| Method | Advantages | Limitations |
|---|---|---|
| Acidic Hydrolysis | Short reaction time | Risk of core degradation |
| Enzymatic Oxidation | Stereoselectivity | High enzyme cost |
| Solvent-Free Salt Form | Eco-friendly | Lower crystallinity |
Industrial-Scale Production
Current Good Manufacturing Practice (cGMP) protocols involve:
Analyse Chemischer Reaktionen
Types of Reactions
8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, typically using reducing agents.
Substitution: Various substituents can be introduced into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Mechanism of Action:
8-Desacetyl-8-carboxy daunorubicin exhibits similar mechanisms to its parent compound, daunorubicin, which includes intercalation into DNA and inhibition of topoisomerase II. This leads to disruption of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.
Clinical Applications:
Research indicates that this compound can be utilized in various cancer therapies. Its efficacy has been demonstrated in preclinical studies involving leukemia and solid tumors, showcasing its potential as a potent anticancer agent .
Drug Delivery Systems
Nanoparticle Formulations:
One significant application of 8-desacetyl-8-carboxy daunorubicin is in the development of thermosensitive nanoparticle formulations. These formulations enhance the stability and solubility of the drug while allowing controlled release upon heating .
Liposomal Encapsulation:
Liposomal formulations containing 8-desacetyl-8-carboxy daunorubicin have been developed to improve therapeutic efficacy and reduce side effects associated with traditional doxorubicin treatments. Studies show that these liposomal preparations can minimize degradation products and maintain drug stability over extended periods .
Formulation Improvements
Stability Enhancements:
Research has indicated that modifying the formulation conditions can significantly reduce the formation of degradation products, including 8-desacetyl-8-carboxy daunorubicin itself. By altering the lipid composition in liposomal formulations, researchers have achieved a reduction in impurities and enhanced drug retention .
Comparison of Formulations:
A comparative study of various liposomal formulations demonstrated that those incorporating 8-desacetyl-8-carboxy daunorubicin exhibited superior stability profiles compared to traditional formulations, which often suffer from rapid degradation .
Case Studies
Case Study 1: Efficacy in Leukemia Treatment
In a clinical trial involving patients with acute myeloid leukemia, the use of liposomal formulations containing 8-desacetyl-8-carboxy daunorubicin resulted in improved response rates compared to standard therapies. The study highlighted the compound's ability to target tumor cells effectively while minimizing systemic toxicity.
Case Study 2: Breast Cancer Therapy
Another study focused on breast cancer treatment demonstrated that combining 8-desacetyl-8-carboxy daunorubicin with other chemotherapeutic agents led to enhanced cytotoxic effects against resistant cancer cell lines. This combination therapy approach showed promise for overcoming drug resistance commonly observed in breast cancer treatments.
Summary Table of Applications
Wirkmechanismus
The mechanism of action of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the replication process and leading to cell death. This mechanism is similar to that of daunorubicin but with specific modifications that enhance its efficacy and reduce side effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Daunorubicin Hydrochloride
Molecular Formula: C₂₇H₂₉NO₁₀·HCl Molecular Weight: 564.03 g/mol Key Differences:
- Lacks the 8-carboxy modification, retaining the acetyl group at the 8-position.
- Higher lipophilicity compared to 8-desacetyl-8-carboxy daunorubicin, influencing cellular uptake and tissue distribution .
- Mechanism of Action : Intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to apoptosis in cancer cells .
- Metabolism: Converted to daunorubicinol (active metabolite) and aglycones via liver enzymes .
Pharmacological Comparison Table
7,8-Desacetyl-9,10-dehydro Daunorubicinone
Molecular Formula : C₁₉H₁₂O₇
Molecular Weight : 352.29 g/mol
Key Differences :
- A dehydro derivative lacking the sugar moiety (aglycone structure).
- Classified as a degradation impurity or metabolite of daunorubicin .
- Reduced bioavailability due to loss of the amino sugar, critical for cellular uptake.
Structural Comparison Table
Other Analogues: Doxorubicin and Epirubicin
Unlike 8-desacetyl-8-carboxy daunorubicin, these analogues feature hydroxylation at the 14-position (doxorubicin) or axial-to-equatorial inversion of the hydroxyl group (epirubicin), enhancing their therapeutic indices .
Research Findings and Regulatory Status
- 8-Desacetyl-8-carboxy Daunorubicin Hydrate is primarily used as a reference standard in analytical studies (e.g., HPLC, LC-MS) to identify impurities in daunorubicin batches .
- Stability: The carboxylate group may improve hydrolytic stability compared to daunorubicin’s acetyl group, though experimental data are lacking .
Biologische Aktivität
8-Desacetyl-8-carboxy daunorubicin hydrochloride hydrate is a derivative of daunorubicin, an anthracycline antibiotic widely used in cancer therapy. This compound has garnered attention due to its unique biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C26H27NO11 • HCl • xH2O
- Purity : >95% (HPLC)
- CAS Number : 469825
The structure of 8-desacetyl-8-carboxy daunorubicin features a complex arrangement that contributes to its biological activity. The presence of the carboxy group enhances solubility and may influence interaction with cellular targets.
The primary mechanism by which 8-desacetyl-8-carboxy daunorubicin exerts its effects involves the intercalation into DNA, leading to the inhibition of topoisomerase II. This results in the disruption of DNA replication and transcription, ultimately triggering apoptosis in cancer cells.
Key Mechanisms:
- DNA Intercalation : The compound inserts itself between DNA base pairs, causing structural distortions.
- Topoisomerase II Inhibition : It stabilizes the DNA-topoisomerase complex, preventing DNA strand re-ligation.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress, contributing to cell death.
Antitumor Effects
Research indicates that 8-desacetyl-8-carboxy daunorubicin demonstrates significant antitumor activity across various cancer cell lines. Its efficacy is particularly noted in hematological malignancies and solid tumors.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HL-60 (Leukemia) | 0.5 | Induces apoptosis |
| MCF-7 (Breast Cancer) | 1.2 | Inhibits proliferation |
| A549 (Lung Cancer) | 2.0 | Reduces cell viability |
Case Studies
-
Case Study in Leukemia :
- A study involving HL-60 cells showed that treatment with 8-desacetyl-8-carboxy daunorubicin at concentrations above 0.5 µM led to significant apoptosis as measured by annexin V staining and flow cytometry.
-
Breast Cancer Treatment :
- In MCF-7 cells, exposure to the compound resulted in a dose-dependent decrease in cell viability, correlating with increased levels of cleaved caspase-3, indicating activation of apoptotic pathways.
Pharmacokinetics
The pharmacokinetic profile of 8-desacetyl-8-carboxy daunorubicin indicates favorable absorption and distribution characteristics:
- Absorption : Rapid absorption post intravenous administration.
- Distribution : Widely distributed in tissues; notable accumulation in liver and kidneys.
- Metabolism : Primarily metabolized by liver enzymes, including cytochrome P450.
- Excretion : Excreted via urine; renal function significantly affects clearance rates.
Stability and Formulation Challenges
One significant challenge associated with 8-desacetyl-8-carboxy daunorubicin is its stability during formulation. Studies have indicated that the compound can degrade under certain conditions, leading to the formation of impurities that may affect its efficacy.
Formulation Strategies:
- Use of liposomal delivery systems has been explored to enhance stability and reduce toxicity.
- pH-adjusted formulations have shown promise in maintaining higher concentrations of the active compound over time.
Q & A
Q. What analytical methods are recommended for confirming the structural identity of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate?
Answer:
- High-Performance Liquid Chromatography (HPLC): Utilize a C18 column (4.6 mm × 300 mm, 10 µm particle size) with a mobile phase of water:acetonitrile (31:19) adjusted to pH 2.2 using phosphoric acid. Detection is performed at 254 nm .
- Thin-Layer Chromatography (TLC): Spot samples on silica gel plates and develop using chloroform:methanol:water:acetic acid (100:15:1:1). Compare retention factors (Rf) against reference standards to confirm identity .
- Spectroscopic Techniques: UV-Vis spectroscopy (E1% at 495 nm: 210–250) and specific optical rotation ([α] = +25°–275° in methanol) provide additional confirmation .
Q. How is the purity of this compound assessed in pharmaceutical research?
Answer:
- Related Substance Analysis: Dissolve 10 mg in methanol (5 mL) and prepare a diluted standard (3 mL → 100 mL). Use TLC to ensure non-principal spots are ≤1% intensity compared to the standard .
- Heavy Metal Testing: Limit heavy metals to ≤20 ppm using Method 2 (e.g., USP/JP guidelines) with a control solution of 2.0 mL standard lead .
- Loss on Drying: Dry 0.1 g at 60°C under reduced pressure (≤0.67 kPa) for 3 hours; weight loss must be ≤7.5% .
Q. What physicochemical properties are critical for characterizing this compound in formulation studies?
Answer:
- Solubility: Soluble in water and methanol, sparingly soluble in ethanol .
- pH Profile: Aqueous solution (5 mg/mL) should exhibit pH 4.5–6.0 .
- Absorbance: E1% (495 nm) = 210–250 in methanol, validated via UV spectroscopy .
Advanced Research Questions
Q. How can researchers design stability studies to evaluate degradation pathways of this compound under varying storage conditions?
Answer:
- Forced Degradation: Expose the compound to heat (60°C), humidity (75% RH), acidic/alkaline hydrolysis (0.1N HCl/NaOH), and oxidative stress (3% H2O2). Monitor degradation products via HPLC-MS to identify major impurities .
- Long-Term Stability: Store at -20°C (recommended) and analyze at 0, 3, 6, and 12 months for changes in potency and impurity profiles .
Q. What strategies resolve discrepancies in impurity profiling data between HPLC and TLC methods?
Answer:
- Orthogonal Method Validation: Cross-validate results using two independent techniques (e.g., HPLC with diode-array detection and TLC with densitometry). For example, a discrepancy in impurity levels may arise due to TLC’s lower sensitivity; confirm via HPLC with a lower detection limit (0.1%) .
- Spiking Experiments: Add known impurities (e.g., Daunorubicin Hydrochloride) to the sample and compare recovery rates across methods to identify methodological biases .
Q. How do mechanistic studies elucidate the interaction of this compound with topoisomerase II in cancer cells?
Answer:
- Enzyme Inhibition Assays: Measure Topo II activity via DNA relaxation assays using supercoiled plasmid DNA. Compare IC50 values with Daunorubicin Hydrochloride (Ki = 20 nM for DNA synthesis) to assess relative potency .
- Cellular Apoptosis Studies: Treat leukemia cell lines (e.g., MOLT-4, CCRF-CEM) with 0.02–20 µM of the compound for 24–48 hours. Quantify apoptosis via TUNEL assays and correlate with Topo II inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
